molecular formula C24H20ClNO4 B2854911 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid CAS No. 683217-64-3

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid

Cat. No.: B2854911
CAS No.: 683217-64-3
M. Wt: 421.88
InChI Key: VPGXZWIGRRRZMG-UHFFFAOYSA-N
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Description

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid is a complex organic compound known for its significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for the synthesis of complex peptides and related compounds .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group can participate in further chemical reactions, facilitating the formation of the desired peptide or compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid lies in its specific structure, which allows for precise control during peptide synthesis. The presence of the Fmoc group provides a reliable method for protecting the amino group, making it a valuable tool in organic synthesis .

Biological Activity

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivatives, is a complex organic compound with notable potential in biological applications. The structural features of this compound, particularly the fluorenylmethoxycarbonyl (Fmoc) group and the chlorophenyl moiety, suggest diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is C24H20ClNO4C_{24}H_{20}ClNO_{4}, with a molecular weight of approximately 421.88 g/mol. Its IUPAC name is (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid. The presence of the Fmoc group is significant as it is often utilized in peptide synthesis to protect amino groups during chemical reactions.

1. Antimicrobial Activity

Research indicates that compounds with chlorophenyl groups often exhibit antimicrobial properties. In vitro studies have demonstrated that derivatives of chlorophenyl compounds can inhibit the growth of various bacteria and fungi. The specific mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for microbial survival .

2. Anticancer Activity

Fluorenyl derivatives are under investigation for their potential anticancer effects. These compounds can interact with cellular mechanisms involved in cancer progression, such as apoptosis and cell cycle regulation. Preliminary studies suggest that the Fmoc group may enhance the bioavailability of these compounds, allowing for more effective targeting of cancer cells .

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways related to cancer and other diseases. For instance, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation and are often overactive in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various chlorophenyl derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of fluorenyl derivatives revealed that this compound could induce apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in early apoptotic cells after treatment with concentrations as low as 10 µM over 48 hours . This suggests that the compound may serve as a lead structure for developing novel anticancer therapies.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-ChlorophenolChlorinated phenolAntimicrobial
FluorenoneFluorene derivativeAnticancer
PhenylalanineAmino acidNutritional/Metabolic

The unique combination of the Fmoc protecting group with a chlorophenyl moiety gives this compound distinct reactivity patterns and potential biological activities that differ from simpler analogs like 4-chlorophenol or phenylalanine .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGXZWIGRRRZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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